3,6,9,12,15-Pentaoxaheptadecanedioic acid
Overview
Description
Biochemical Analysis
Biochemical Properties
3,6,9,12,15-Pentaoxaheptadecanedioic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s carboxylic acid groups can form ester or amide bonds with amino groups in proteins, facilitating the formation of conjugates. Additionally, the ether linkages in this compound provide flexibility and solubility, making it an ideal candidate for use in drug delivery systems and as a spacer in biochemical assays. The compound has been shown to interact with enzymes such as acetylcholinesterase and kynureninase, influencing their activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of acetylcholinesterase, an enzyme crucial for neurotransmission, thereby impacting neuronal signaling. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to enzyme inhibition or activation. For example, the interaction of this compound with acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis, leading to the formation of smaller fragments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through hydrolysis, leading to the formation of smaller fragments that can be further processed by cellular enzymes. These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility and flexibility allow it to diffuse across cell membranes and accumulate in specific cellular compartments. Transporters such as organic anion transporters may facilitate the uptake and distribution of this compound, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of carboxylic acid groups may facilitate the localization of this compound to acidic organelles such as lysosomes, where it can exert its effects on enzyme activity and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HOOCCH2O-PEG4-CH2COOH involves the reaction of polyethylene glycol with succinic anhydride. The reaction typically occurs in the presence of a catalyst such as pyridine or triethylamine, under anhydrous conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of HOOCCH2O-PEG4-CH2COOH follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The product is then subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: HOOCCH2O-PEG4-CH2COOH undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Substitution: Nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Amidation: Involves the use of amines and coupling agents like N,N’-diisopropylcarbodiimide (DIC) or DCC.
Substitution: Requires suitable nucleophiles such as thiols or amines under basic conditions.
Major Products:
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
HOOCCH2O-PEG4-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Employed in the modification of biomolecules for improved stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications.
Mechanism of Action
The mechanism of action of HOOCCH2O-PEG4-CH2COOH involves its role as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG linker in HOOCCH2O-PEG4-CH2COOH provides the necessary flexibility and spacing between the two functional groups, facilitating the formation of effective PROTACs .
Comparison with Similar Compounds
HOOCCH2O-PEG2-CH2COOH: A shorter PEG linker with similar bifunctional properties.
HOOCCH2O-PEG6-CH2COOH: A longer PEG linker with increased flexibility.
HOOCCH2O-PEG8-CH2COOH: An even longer PEG linker with enhanced solubility and flexibility.
Uniqueness: HOOCCH2O-PEG4-CH2COOH stands out due to its optimal length, providing a balance between flexibility and stability. This makes it particularly suitable for the synthesis of PROTACs and other complex molecules .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O9/c13-11(14)9-20-7-5-18-3-1-17-2-4-19-6-8-21-10-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVPWKOWHCVJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)OCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431678 | |
Record name | 3,6,9,12,15-Pentaoxaheptadecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77855-75-5 | |
Record name | 3,6,9,12,15-Pentaoxaheptadecanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77855-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxaheptadecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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